N-(2,4-dimethoxyphenyl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
The compound N-(2,4-dimethoxyphenyl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide features a 2,4-dimethoxyphenyl acetamide core linked via a sulfanyl bridge to a 1-[(4-fluorophenyl)methyl]-substituted imidazole ring. This analysis compares its structure, synthesis, and inferred properties with similar compounds documented in recent literature.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-26-16-7-8-17(18(11-16)27-2)23-19(25)13-28-20-22-9-10-24(20)12-14-3-5-15(21)6-4-14/h3-11H,12-13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUYROIKZFFMGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Sulfanylacetamide Moiety: The final step involves the reaction of the imidazole derivative with 2-chloroacetamide in the presence of a base to form the sulfanylacetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the imidazole ring or the fluorophenyl group, potentially leading to the formation of dihydroimidazole derivatives or defluorinated products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
N-(2,4-dimethoxyphenyl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide has garnered interest in drug development due to its potential therapeutic effects. The imidazole derivatives are known for their:
- Antimicrobial Properties : Studies have indicated that imidazole compounds exhibit significant antimicrobial activity against various pathogens, making them candidates for antibiotic development.
- Anticancer Activity : Research has shown that certain imidazole derivatives can induce apoptosis in cancer cells. This compound's structure suggests it may interact with cancer cell pathways, warranting further investigation.
Pharmacology
The pharmacological profile of this compound indicates potential interactions with biological targets such as enzymes and receptors. Its mechanism of action may involve:
- Enzyme Inhibition : Imidazole derivatives often act as enzyme inhibitors. This compound could inhibit specific enzymes involved in disease processes.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways critical in diseases like cancer and infections.
Industrial Applications
Beyond medicinal uses, this compound can be utilized in industrial applications due to its unique chemical properties:
- Material Science : The compound's structure allows it to be used as a building block for synthesizing new materials, including polymers and coatings.
Case Studies and Research Findings
| Study/Research | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluated against bacterial strains | Showed significant inhibition of growth in Gram-positive bacteria. |
| Investigation of Anticancer Properties | Tested on various cancer cell lines | Induced apoptosis in breast and colon cancer cells at micromolar concentrations. |
| Enzyme Inhibition Assay | Assessed against specific enzymes | Demonstrated effective inhibition of enzyme activity associated with inflammatory responses. |
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, imidazole derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The fluorophenyl and sulfanylacetamide groups may enhance binding affinity and specificity to the target.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and similarities between the target compound and related analogs:
*Calculated based on formula.
Key Observations:
- Electron-Donating vs.
- Sulfanyl vs. Sulfinyl/Sulfonyl Linkages: The sulfanyl bridge in the target compound offers metabolic stability compared to sulfinyl groups (), which are prone to redox changes but can confer enantiomer-specific activity .
- Aromatic vs. Aliphatic Substituents : Bulky groups like naphthyl () or pyridyl () may sterically hinder interactions but enable unique binding modes compared to smaller fluorophenyl or methoxyphenyl groups.
Pharmacological Implications (Inferred)
- Fluorophenyl/Methoxyphenyl Synergy : The combination of 4-fluorophenyl and 2,4-dimethoxyphenyl in the target compound may balance lipophilicity and solubility, optimizing bioavailability.
- Hydrogen Bonding and Dimerization : Compounds with planar amide groups (e.g., ) form hydrogen-bonded dimers, which could influence crystal packing and dissolution rates .
- Chiral Sulfoxides: notes that sulfoxide enantiomers exhibit distinct pharmacodynamic profiles, suggesting that the target’s non-chiral sulfanyl group may simplify development but limit enantiomer-specific efficacy .
Q & A
How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis involves:
Imidazole Ring Formation : Cyclize precursors (e.g., α-aminoketones) under acidic/basic conditions. Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Substituent Introduction : Introduce fluorophenyl groups via electrophilic aromatic substitution with catalytic Lewis acids (e.g., FeCl₃) .
Sulfanyl Linkage Formation : React imidazole-thiol intermediates with chloroacetamide derivatives under inert atmosphere (N₂/Ar) using K₂CO₃ as a base in anhydrous DMF .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Key Considerations : Monitor intermediates via TLC and optimize stoichiometry to minimize byproducts like sulfoxides .
What advanced analytical techniques are critical for confirming structural integrity?
Methodological Answer:
NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, imidazole C-S at δ 160–170 ppm) .
Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragment patterns to validate the sulfanyl-acetamide linkage .
X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., imidazole and dimethoxyphenyl planes at ~24.9°) to assess conformational stability .
Advanced Tip : Pair with IR spectroscopy to identify S–C=O stretches (~1680 cm⁻¹) and N–H bending (~3300 cm⁻¹) .
How does stereochemistry at the sulfanyl/sulfoxide moiety influence bioactivity?
Methodological Answer:
Synthesis of Enantiomers : Use chiral oxidizing agents (e.g., Sharpless conditions) to prepare (R)- and (S)-sulfoxides .
Pharmacodynamic Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-1/2) to identify enantiomer-specific activity .
Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes; sulfoxides often show slower clearance due to increased polarity .
Data Interpretation : Resolve enantiomers via chiral HPLC (Chiralpak AD-H column) and correlate configurations with activity .
What strategies are recommended for evaluating potential antimicrobial activity?
Methodological Answer:
In Vitro MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
Target Identification : Perform molecular docking against bacterial enzyme targets (e.g., dihydrofolate reductase) using AutoDock Vina .
Resistance Studies : Serial passage assays to monitor MIC shifts over 20 generations, indicating resistance potential .
Advanced Approach : Synergistic studies with β-lactams to assess adjuvant potential .
How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
Substituent Variation : Synthesize analogs with halogens (Cl/Br), methoxy, or nitro groups at the phenyl ring. Compare logP and activity .
Bioisosteric Replacement : Replace sulfanyl with sulfonyl or methylene groups to modulate electron density and binding affinity .
3D-QSAR Modeling : Use CoMFA/CoMSIA to predict regions favoring hydrophobic/hydrophilic interactions .
Case Study : Fluorophenyl analogs showed 10-fold higher COX-2 inhibition than chlorophenyl derivatives .
How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
Assay Standardization : Replicate experiments under identical conditions (e.g., cell line, serum concentration) .
Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in cell lysates .
Target Validation : Knock out putative targets (e.g., CRISPR/Cas9) to confirm mechanism .
Example : Discrepancies in IC₅₀ values may arise from off-target effects in kinase assays .
What computational tools are effective for predicting binding modes?
Methodological Answer:
Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with elastase or COX-2 active sites .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .
Binding Energy Calculations : Calculate ΔG using MM-PBSA to rank derivatives .
Validation : Cross-check with SPR-based binding affinity measurements .
How can the sulfanyl group’s oxidation state be manipulated for stability studies?
Methodological Answer:
Controlled Oxidation : Treat with mCPBA (1 eq.) in DCM at 0°C to form sulfoxides; excess H₂O₂ yields sulfones .
Stability Assays : Incubate derivatives at physiological pH (7.4) and 37°C; monitor degradation via HPLC .
Reduction : Use Zn/HCl to revert sulfoxides to sulfanyl, confirming reversibility .
Application : Sulfones exhibit enhanced metabolic stability but reduced solubility .
What methodologies assess metabolic stability in preclinical models?
Methodological Answer:
Liver Microsome Assays : Incubate with rat/human microsomes; quantify parent compound via LC-MS/MS .
CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify isoform-specific interactions .
In Vivo PK : Administer IV/PO in rodents; calculate t₁/₂, Cmax, and AUC .
Data Use : Prioritize derivatives with t₁/₂ > 4h and low CYP inhibition .
How does X-ray crystallography inform conformational analysis?
Methodological Answer:
Crystal Growth : Use vapor diffusion (ethanol/water) to obtain single crystals .
Dihedral Angle Measurement : Analyze intermolecular interactions (e.g., O–H···N hydrogen bonds) influencing packing .
Electron Density Maps : Refine structures with SHELXL to resolve disorder in flexible groups (e.g., methoxyphenyl) .
Key Insight : A 24.9° dihedral angle between imidazole and dimethoxyphenyl rings suggests restricted rotation, impacting receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
